molecular formula C7H14O3S B8424827 Methyl 2-(2-(methylthio)ethoxy)propanoate

Methyl 2-(2-(methylthio)ethoxy)propanoate

Cat. No. B8424827
M. Wt: 178.25 g/mol
InChI Key: HWKMSNSLPGXJAM-UHFFFAOYSA-N
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Patent
US07157447B2

Procedure details

Reaction of intermediate 9, 2-(2-(methylthio)ethoxy)propanoic acid, (13.70 g, 0.083 mol) with oxalyl chloride followed by reaction with methanol gave 14.27 g (96% yield) of the title ester as a clear oil; bp 55–60° C./0.3 torr (bulb to bulb distillation, air bath temperature). 1HNMR 400 MHz (CDCl3) δ ppm: 1.42 (3H, d, J=7.0 Hz, CH3), 2.15 (3H, s, SCH3), 2.71 (2H, t, J=6.8 Hz, CH2), 3.56 (1H, m, CH), 3.75 (3H, s, OCH3), 3.78 (1H, m, CH), 4.15 (1H, q, J=7.0 Hz, OCH).
[Compound]
Name
intermediate 9
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
13.7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Yield
96%

Identifiers

REACTION_CXSMILES
[CH3:1][S:2][CH2:3][CH2:4][O:5][CH:6]([CH3:10])[C:7]([OH:9])=[O:8].[C:11](Cl)(=O)C(Cl)=O>CO>[CH3:1][S:2][CH2:3][CH2:4][O:5][CH:6]([CH3:10])[C:7]([O:9][CH3:11])=[O:8]

Inputs

Step One
Name
intermediate 9
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
13.7 g
Type
reactant
Smiles
CSCCOC(C(=O)O)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CSCCOC(C(=O)OC)C
Measurements
Type Value Analysis
AMOUNT: MASS 14.27 g
YIELD: PERCENTYIELD 96%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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